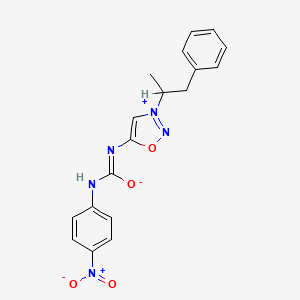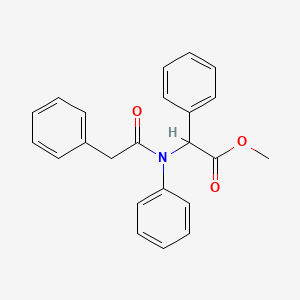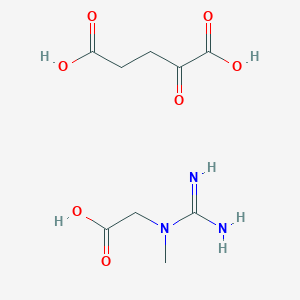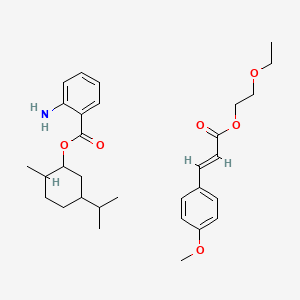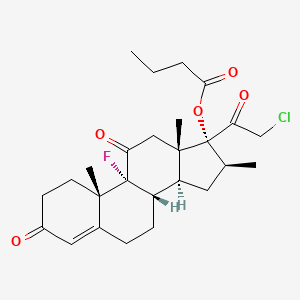
1,2-Dihydroclobetasone butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroclobetasone butyrate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is primarily used in dermatology for treating conditions such as eczema, psoriasis, and various forms of dermatitis. This compound is known for its anti-inflammatory properties and is often employed topically to reduce itchiness and erythema associated with these skin conditions .
Preparation Methods
The synthesis of 1,2-dihydroclobetasone butyrate involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents like acetone and methylene chloride, and the process is carried out under controlled temperatures to ensure the stability of the compound .
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
1,2-Dihydroclobetasone butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2-Dihydroclobetasone butyrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a model compound for studying steroid metabolism.
Medicine: It is extensively used in dermatological research to develop new treatments for inflammatory skin conditions.
Industry: The compound is used in the formulation of topical creams and ointments for treating skin disorders
Mechanism of Action
The mechanism of action of 1,2-dihydroclobetasone butyrate involves binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes. This results in reduced inflammation and relief from symptoms associated with skin conditions .
Comparison with Similar Compounds
1,2-Dihydroclobetasone butyrate is similar to other glucocorticoid corticosteroids such as clobetasone butyrate and clobetasol propionate. it is unique in its specific molecular structure, which provides a balance between potency and minimal suppression of the hypothalamic-pituitary-adrenal axis. This makes it a preferred choice for topical applications where long-term use is required .
Similar compounds include:
- Clobetasone butyrate
- Clobetasol propionate
- Betamethasone valerate
Each of these compounds has its own unique properties and applications, but this compound stands out for its specific balance of efficacy and safety .
Properties
CAS No. |
639817-48-4 |
|---|---|
Molecular Formula |
C26H34ClFO5 |
Molecular Weight |
481.0 g/mol |
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H34ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h12,15,18-19H,5-11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 |
InChI Key |
APQSIYKUWQYHMT-AVVSTMBFSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)C)C(=O)CCl |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)F)C)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






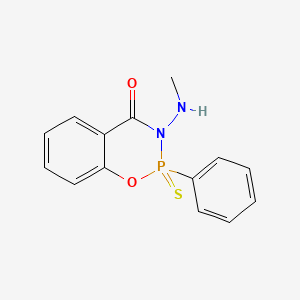
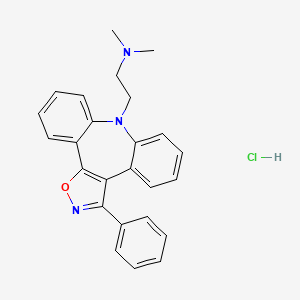
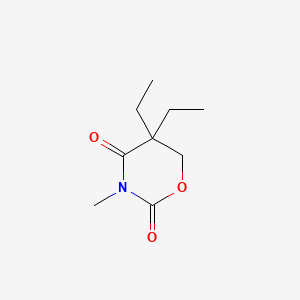
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)


